molecular formula C20H25N3O2S B2512244 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide CAS No. 898407-63-1

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide

Cat. No.: B2512244
CAS No.: 898407-63-1
M. Wt: 371.5
InChI Key: DOUVKAOACPUNLK-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indoline Intermediate: Starting with an indole derivative, the indoline intermediate is synthesized through a reduction reaction using a suitable reducing agent such as sodium borohydride.

    Thiophene Attachment: The thiophene ring is introduced via a coupling reaction, often employing palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.

    Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and isobutylamine to form the oxalamide group under controlled conditions, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the oxalamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide: Lacks the thiophene ring, resulting in different chemical properties and reactivity.

    N1-(2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide:

    N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-methyl oxalamide: Substitution of the isobutyl group with a methyl group, leading to variations in its chemical behavior and interactions.

Uniqueness

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide stands out due to its combination of an indoline moiety, a thiophene ring, and an oxalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-14(2)12-21-19(24)20(25)22-13-17(18-8-5-11-26-18)23-10-9-15-6-3-4-7-16(15)23/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUVKAOACPUNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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